molecular formula C10H13NO2 B213144 2-Isopropyl-5-methyl-4-nitrosophenol CAS No. 2364-54-7

2-Isopropyl-5-methyl-4-nitrosophenol

Cat. No.: B213144
CAS No.: 2364-54-7
M. Wt: 179.22 g/mol
InChI Key: YQVCMSSJMLGWAM-UHFFFAOYSA-N
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Description

Poloxime is a hydrolysis product of poloxin and is known for its role as a non-ATP-competitive inhibitor of polo-like kinase 1 (Plk1). This compound has garnered attention due to its moderate inhibitory activity against Plk1, making it a subject of interest in various scientific research fields .

Mechanism of Action

Target of Action

It is known that thymol derivatives, which include poloxime, have been found to exhibit good antibacterial activity against streptococcus aureus 6538 and escherichia coli 11229 .

Mode of Action

Poloxime, like other thymol derivatives, is believed to interact with its targets by integrating into the phospholipid bilayer, increasing the structural stability and resealing of the plasma membrane . This ability to attenuate membrane damage and cell injury has been demonstrated in a variety of in vivo and in vitro models .

Biochemical Pathways

Molecular docking studies of thymol-based compounds have indicated that they are good inhibitors of heme oxygenase-1 . This suggests that Poloxime may impact the heme degradation pathway, which plays a crucial role in maintaining cellular iron homeostasis and protecting cells from oxidative stress.

Pharmacokinetics

It is known that poloxamers, a class of compounds to which poloxime belongs, are renowned for their solubilizing properties, enhancing the solubility, absorption, and bioavailability of low-solubility actives .

Result of Action

Poloxime, like other thymol derivatives, exhibits various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects . It exerts a protective action against oxidative stress and inflammation in tissue injury in various experimental models .

Action Environment

It is known that the properties of poloxamers, including poloxime, can be customized, suggesting that they may be adaptable to different environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Poloxime is synthesized through the hydrolysis of poloxin. The reaction typically involves the use of water or aqueous solutions under controlled conditions to ensure the complete conversion of poloxin to poloxime. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Industrial Production Methods: In industrial settings, the production of poloxime may involve large-scale hydrolysis processes. These processes are designed to handle significant quantities of poloxin and ensure consistent quality and yield of poloxime. The use of advanced reactors and purification techniques is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Poloxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized poloxime derivatives, while reduction can produce reduced forms of poloxime .

Scientific Research Applications

Poloxime has a wide range of applications in scientific research, including:

    Chemistry: Poloxime is used as a model compound to study the inhibition of polo-like kinase 1 and its effects on various biochemical pathways.

    Biology: In biological research, poloxime is employed to investigate cell cycle regulation and the role of Plk1 in cellular processes.

    Medicine: Poloxime’s inhibitory activity against Plk1 makes it a potential candidate for developing therapeutic agents targeting cancer and other diseases involving abnormal cell proliferation.

    Industry: Poloxime is used in the development of new materials and chemical processes, leveraging its unique chemical properties .

Comparison with Similar Compounds

Poloxime can be compared with other Plk1 inhibitors, such as poloxin and other small molecules targeting Plk1. While poloxin is the precursor to poloxime, other similar compounds include:

Poloxime’s uniqueness lies in its non-ATP-competitive inhibition of Plk1, which distinguishes it from many other Plk1 inhibitors that typically compete with ATP for binding to the kinase .

Properties

IUPAC Name

5-methyl-4-nitroso-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVCMSSJMLGWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062350
Record name Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-54-7
Record name 5-Methyl-2-(1-methylethyl)-4-nitrosophenol
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Record name 6-Nitrosothymol
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Record name Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso-
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Record name Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso-
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Record name 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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